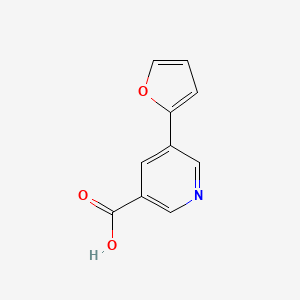

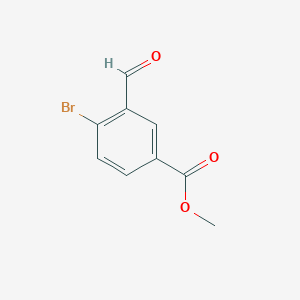

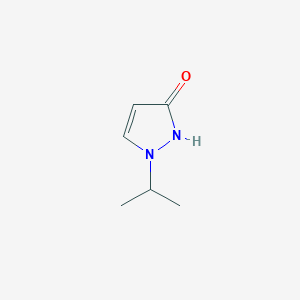

![molecular formula C9H5N3O2 B1323050 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1020035-67-9](/img/structure/B1323050.png)

6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C9H5N3O2 and its molecular weight is 187.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

Synthesis of Amino and Oxoimidazo-Pyridines : Efficient methods have been developed for synthesizing 6-amino- and 6-oxoimidazo pyrazolo pyridines, which are biologically active scaffolds. These compounds were synthesized using cyclocondensation of N-Boc-4-aminopyrazole-5-carbaldehydes with creatinine and 5-aminopyrazolo pyridine-6-carboxylic acids with diphenylphosphorylazide (Yakovenko & Vovk, 2021).

Formation of Imidazo-Pyridine-Carboxylic Acids : A three-component condensation reaction involving cyclohexylisocyanide, 2-aminopyridine-3-carboxylic acid, and benzaldehyde derivatives led to the synthesis of 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids, which are of interest in medicinal and biological sciences (Marandi, 2018).

Copper-Mediated Synthesis : A copper-mediated three-component approach was developed for synthesizing 3-cyanoimidazo[1,2-a]pyridines. This method involves a copper-mediated oxidative release of cyanide and a copper-catalyzed cyanation (Wen, Lu, & Wang, 2015).

Pharmaceutical and Biological Applications

Potential in Tuberculosis and Cancer Treatment : Studies on palladium-catalyzed Suzuki–Miyaura borylation reactions have led to the creation of nitrogen-rich systems incorporating 6-bromoimidazo[1,2-a]pyridine-2-carboxylate. These systems have shown potential as anti-cancer and anti-TB agents (Sanghavi, Sriram, Kumari, & Kapadiya, 2022).

Antifungal Activity : Tetrahydroimidazo[1,2-a]pyridine derivatives synthesized from tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazides showed significant antifungal effects against various Candida species, indicating their potential in treating fungal infections (Ozdemir, Turan-Zitouni, Kaplancikli, İşcan, Khan, & Demirci, 2010).

Anticancer and Antiviral Potential : Organometallic complexes involving 2,6-bis(benzimidazole-2-yl)pyridine ligands have been synthesized and studied for their anticancer properties. These compounds showed potential as cyclin-dependent kinase inhibitors, indicating their application in cancer treatment (Stepanenko, Novak, Mühlgassner, Roller, Hejl, Arion, Jakupec, & Keppler, 2011).

Anti-Hepatitis B Virus Activity : Ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives were synthesized and found effective in inhibiting the replication of hepatitis B virus DNA in HepG2.2.15 cells, showcasing their potential in antiviral therapies (Chen, Liu, Zhang, Guo, Liu, Li, & Gong, 2011).

Propiedades

IUPAC Name |

6-cyanoimidazo[1,2-a]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O2/c10-3-6-1-2-8-11-7(9(13)14)5-12(8)4-6/h1-2,4-5H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVFNVXPJVITGNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1C#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10631066 |

Source

|

| Record name | 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020035-67-9 |

Source

|

| Record name | 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

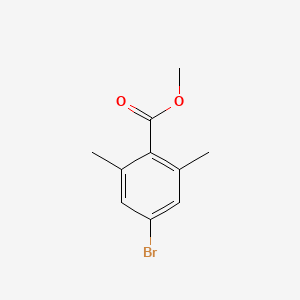

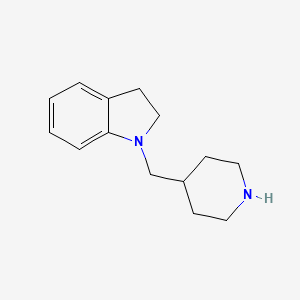

![5-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine dihydrobromide](/img/structure/B1322969.png)

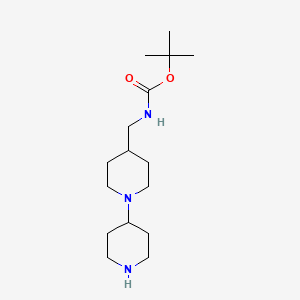

![[3-(4-Fluorophenoxy)propyl]methylamine](/img/structure/B1322990.png)